N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a carboxamide derivative featuring a benzo[b]thiophene core substituted with a [2,3'-bifuran]-5-ylmethyl group. The [2,3'-bifuran]-5-ylmethyl substituent introduces two fused furan rings, which may influence electronic properties, solubility, and intermolecular interactions via hydrogen bonding or dipole effects .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZALZXZYKLZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of 2-bromobenzene derivatives with sulfur sources such as sodium sulfide or potassium sulfide.
Introduction of the carboxamide group: This step involves the coupling of the benzo[b]thiophene core with a carboxylic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Attachment of the bifuran moiety:
Chemical Reactions Analysis
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[b]thiophene core or the bifuran moiety are replaced with other groups.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a STING (stimulator of interferon genes) agonist, which can activate immune responses and has implications in cancer immunotherapy.
Neurodegenerative Diseases: Derivatives of benzo[b]thiophene-2-carboxamide have been explored as modulators of amyloid beta aggregation, which is relevant in the context of Alzheimer’s disease.
Antimicrobial Activity: Some benzo[b]thiophene derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, the compound binds to the STING protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This activation results in the production of type I interferons and pro-inflammatory cytokines, which enhance the immune response against tumors .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
